molecular formula C22H19NO4S B2554160 (E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate CAS No. 406924-42-3

(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2554160
CAS No.: 406924-42-3
M. Wt: 393.46
InChI Key: YGNRTIMZQCVSMI-JLHYYAGUSA-N
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Description

(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Acrylamide Intermediate: The initial step involves the reaction of 4-methoxyphenylacrylic acid with an amine to form the acrylamide intermediate.

    Thiophene Ring Formation: The acrylamide intermediate is then subjected to cyclization reactions to form the thiophene ring. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the thiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the acrylamide group to an amine or reduce the thiophene ring to a dihydrothiophene.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and dihydrothiophenes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-Methoxyphenyl)acrylic acid: A related compound with similar structural features but lacking the thiophene ring.

    (E)-3-(3,4,5-Trimethoxyphenyl)acrylic acid: Another related compound with additional methoxy groups on the phenyl ring.

    (E)-N-(4-Methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide: A compound with a similar acrylamide group but different overall structure.

Uniqueness

(E)-methyl 3-(3-(4-methoxyphenyl)acrylamido)-5-phenylthiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c1-26-17-11-8-15(9-12-17)10-13-20(24)23-18-14-19(16-6-4-3-5-7-16)28-21(18)22(25)27-2/h3-14H,1-2H3,(H,23,24)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNRTIMZQCVSMI-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=C(SC(=C2)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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